2-Acetamido-3-nitrobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

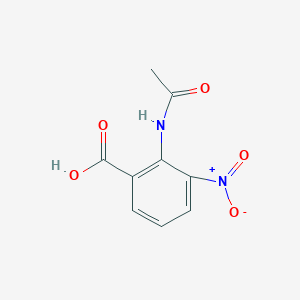

2-Acetamido-3-nitrobenzoic acid is an organic compound with the molecular formula C9H8N2O5 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the second position and a nitro group at the third position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-nitrobenzoic acid typically involves the nitration of 2-acetamidobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

化学反应分析

Types of Reactions: 2-Acetamido-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The acetamido group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: 2-Acetamido-3-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Aminobenzoic acid and acetic acid.

科学研究应用

2-Acetamido-3-nitrobenzoic acid is a compound with applications spanning across several scientific disciplines, particularly in pharmaceutical development, biochemical research, and analytical chemistry . Its unique functional groups contribute to its utility in various research areas.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting bacterial infections . The presence of the nitro group enhances antibacterial activity, making it valuable in drug formulation. For instance, it can be used to synthesize novel antimicrobial agents effective against resistant bacterial strains .

- Antimicrobial and Antiviral Properties: Research indicates that this compound exhibits both antimicrobial and antiviral properties. Its mechanism of action involves interaction with molecular targets such as enzymes and receptors. The nitro group, when reduced, forms reactive intermediates that interact with biological macromolecules, leading to diverse biochemical effects. The acetamido group enhances solubility and bioavailability, making it a candidate for pharmacological studies.

- Analgesic Activity: Derivatives of 5-nitrobenzoic acids exhibit significant analgesic properties. In vivo studies using animal models have demonstrated that these compounds can effectively reduce pain responses in models such as the hot plate and formalin tests. Studies on 5-acetamido-2-hydroxybenzoic acid showed that low doses (4.95 mg/kg) provided significant pain relief in Swiss mice, demonstrating both central and peripheral analgesic activity.

Biochemical Research

This compound is utilized in studies related to enzyme mechanisms and protein interactions, helping researchers understand biological pathways and develop new therapeutic strategies .

- Enzyme Inhibition Studies: this compound can act as a substrate for studying N-acetyltransferase activity. For example, research on the enzyme QdtC demonstrated its utility in elucidating the kinetic parameters of the enzyme, providing insights into its role in metabolic pathways .

Analytical Chemistry

This compound is employed in developing analytical methods for detecting nitro compounds in environmental samples, crucial for pollution monitoring and assessing environmental impact . Analytical methods include:

- HPLC: For quantifying nitro compounds

- UV-Vis Spectroscopy: For analyzing reaction kinetics

- GC-MS: For environmental sample analysis

Polymer Science

This compound can be incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it valuable in materials science .

Other Applications

- Colorimetric Assays: It is used in colorimetric assays for determining the concentration of certain biomolecules, offering a simple and effective approach for laboratory analysis .

- Synthesis of Dyestuffs, Antioxidants, Lubricants, and Pharmaceuticals: 2-Amino-3-nitrobenzoic acid is a valuable intermediate in the synthesis of organic dyestuffs, antioxidants, lubricants, and pharmaceuticals . For example, it is used to prepare 2,3-dichloroquinoxaline, a reactive hook for reactive dyes .

2-Acetamido-5-nitrobenzoic acid exhibits biological activities, particularly in pharmacology and biochemistry. The acetamido and nitro functional groups contribute to its reactivity and interaction with biological systems. The biological activity is primarily attributed to the nitro group, which can undergo reduction in biological systems to form reactive intermediates. These intermediates may interact with various cellular targets, including enzymes and receptors. The compound has shown anti-inflammatory, analgesic, and potential anticancer properties.

Evaluation of Anti-inflammatory Properties

Studies assessing the anti-inflammatory effects of this compound in rat models using carrageenan-induced paw edema have shown a marked reduction in edema formation at doses ranging from 10 to 50 mg/kg, suggesting a dose-dependent response.

Anti-tumor Activity

Nitrobenzoic acids may inhibit tumor cell proliferation through mechanisms involving apoptosis or cell cycle arrest. Metal complexes derived from nitrobenzoic acids have shown promising results in suppressing the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells.

Data Tables

| Biological Activity | Effect | Model Used | Dose (mg/kg) |

|---|---|---|---|

| Analgesic | Significant pain relief | Swiss mice hot plate test | 4.95 |

| Anti-inflammatory | Reduction in paw edema | Rat carrageenan model | 10 - 50 |

| Antitumor (A549 cells) | Cell growth suppression | MTT assay | 20 |

| Antitumor (Caco-2 cells) | Cell growth suppression | MTT assay | 20 |

Case Studies

- Antimicrobial Agents: A study investigated the synthesis of novel antimicrobial agents using 2-Acetamido-5-nitrobenzoic acid as a precursor. The resulting compounds displayed significant activity against resistant bacterial strains, indicating the compound's potential in developing new antibiotics.

- Trypanocidal Activity: Research on benzoic acid derivatives showed that specific modifications, such as ortho-hydroxylation, can lead to significant trypanocidal activity against various strains .

作用机制

The mechanism of action of 2-acetamido-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The acetamido group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

相似化合物的比较

3-Nitrobenzoic acid: Similar structure but lacks the acetamido group.

4-Acetamido-3-nitrobenzoic acid: Similar structure but with the acetamido group at the fourth position.

2-Acetamidobenzoic acid: Similar structure but lacks the nitro group.

Uniqueness: 2-Acetamido-3-nitrobenzoic acid is unique due to the presence of both the acetamido and nitro groups on the benzene ring, which imparts distinct chemical and biological properties.

生物活性

2-Acetamido-3-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both an acetamido group and a nitro group attached to a benzoic acid framework. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₉H₁₀N₂O₄

- Molecular Weight : 194.19 g/mol

The compound's structure allows it to participate in various biochemical interactions, enhancing its biological activity.

The biological activity of this compound is primarily attributed to:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, leading to diverse biochemical effects.

- Hydrogen Bonding : The acetamido group facilitates hydrogen bonding with target proteins, influencing their activity and function.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In particular, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Bactericidal Concentration (MBC) |

|---|---|

| Pseudomonas aeruginosa | 0.69 μg/mL |

| Staphylococcus aureus | 0.62 μg/mL |

These findings suggest potential applications in treating infections caused by these pathogens.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Its mechanism may involve the inhibition of viral proteins or enzymes critical for viral replication. Molecular docking studies have shown promising interactions with viral targets, indicating potential as a therapeutic agent against viruses such as SARS-CoV-2 .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the bactericidal activity of various derivatives of benzoic acid, including this compound. The compound showed significant bactericidal effects against both P. aeruginosa and S. aureus, suggesting its potential as a treatment option for bacterial infections .

- Antiviral Research : In silico studies highlighted the interaction of this compound with proteins involved in the life cycle of coronaviruses. The binding affinity observed in molecular docking studies suggests that this compound could serve as a lead for developing antiviral drugs targeting COVID-19 .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Nitrobenzoic Acid | Lacks the acetamido group | Less reactive due to absence of acetamido group |

| 4-Acetamido-3-nitrobenzoic Acid | Acetamido group at the fourth position | Different reactivity profile |

| 2-Acetamidobenzoic Acid | Lacks the nitro group | Different chemical properties |

The presence of both functional groups in this compound enhances its reactivity and biological activity compared to its analogs.

属性

CAS 编号 |

90417-80-4 |

|---|---|

分子式 |

C9H8N2O5 |

分子量 |

224.17 g/mol |

IUPAC 名称 |

2-acetamido-3-nitrobenzoic acid |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-8-6(9(13)14)3-2-4-7(8)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) |

InChI 键 |

YLXNPMSVXYVEHU-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。